molecular formula C11H16BN3O4 B591503 (2-(4-(Methoxycarbonyl)piperidin-1-yl)pyrimidin-5-yl)boronic acid CAS No. 1536398-19-2

(2-(4-(Methoxycarbonyl)piperidin-1-yl)pyrimidin-5-yl)boronic acid

Cat. No.: B591503
CAS No.: 1536398-19-2
M. Wt: 265.076
InChI Key: KBNOLNOVDAQIAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(4-(Methoxycarbonyl)piperidin-1-yl)pyrimidin-5-yl)boronic acid: is an organic boronic acid derivative. It is a solid compound, typically appearing as white or off-white crystals. This compound is known for its stability and solubility in water, although it has limited solubility in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (2-(4-(Methoxycarbonyl)piperidin-1-yl)pyrimidin-5-yl)boronic acid typically involves the reaction of the corresponding boronic acid with a piperidine derivative under suitable conditions . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 2-8°C .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: (2-(4-(Methoxycarbonyl)piperidin-1-yl)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .

Scientific Research Applications

Chemistry: In chemistry, (2-(4-(Methoxycarbonyl)piperidin-1-yl)pyrimidin-5-yl)boronic acid is used as a catalyst or ligand in various organic synthesis reactions. It enhances reaction rates, selectivity, and yields .

Biology and Medicine: It can be used in the synthesis of bioactive compounds and pharmaceuticals .

Industry: In the industrial sector, this compound is utilized in the production of advanced materials and specialty chemicals .

Mechanism of Action

The mechanism of action of (2-(4-(Methoxycarbonyl)piperidin-1-yl)pyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes .

Properties

IUPAC Name

[2-(4-methoxycarbonylpiperidin-1-yl)pyrimidin-5-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BN3O4/c1-19-10(16)8-2-4-15(5-3-8)11-13-6-9(7-14-11)12(17)18/h6-8,17-18H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNOLNOVDAQIAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)N2CCC(CC2)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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